Dehydroevodiamine Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

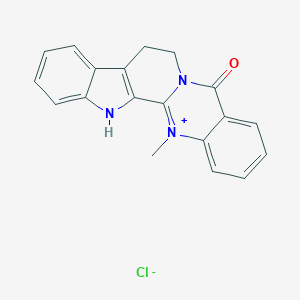

Dehydroevodiamine Hydrochloride is a complex organic compound with the molecular formula C19H16ClN3O and a molecular weight of 337.8 g/mol . This compound is notable for its intricate structure, which includes multiple rings and nitrogen atoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dehydroevodiamine Hydrochloride typically involves multi-step organic reactions The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. large-scale synthesis would likely involve optimization of reaction conditions to maximize yield and minimize by-products. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dehydroevodiamine Hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The chloride group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction could produce different reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Pharmacological Properties

DHED exhibits a wide range of pharmacological activities, including:

- Neuroprotective Effects : DHED has been shown to improve cognitive function and protect against neurodegenerative diseases such as Alzheimer's disease (AD) by modulating various biochemical pathways. It acts on targets involved in oxidative stress and amyloid-beta (Aβ) aggregation, which are critical in AD pathology .

- Anti-Inflammatory Activity : Research indicates that DHED can inhibit inflammatory pathways, particularly through the IKKβ-p65/NLRP3 signaling pathway, making it a candidate for treating inflammation-related disorders .

- Antiviral Effects : Recent studies have demonstrated that DHED can inhibit the replication of viruses such as Porcine Epidemic Diarrhea Virus (PEDV) by regulating the MAPK signaling pathway, showcasing its potential as an antiviral agent .

Alzheimer's Disease

DHED has garnered significant attention for its potential to treat Alzheimer's disease. Several studies have demonstrated its efficacy in improving cognitive deficits in animal models:

- Mechanism of Action : DHED reduces oxidative stress and Aβ-induced neurotoxicity, enhancing synaptic stability and cognitive function. It has been shown to inhibit β-secretase, a key enzyme in Aβ production .

- Case Studies : In a study involving 5xFAD mice, DHED administration improved memory performance and reduced Aβ deposition in the brain . Another study reported that DHED reversed memory impairment induced by scopolamine in rats, indicating its protective effects against cognitive decline .

Stress-Induced Cognitive Impairment

DHED has also been investigated for its role in alleviating memory impairments related to stress:

- Behavioral Studies : In rodent models, DHED treatment significantly improved memory performance and reduced depressive-like behaviors induced by stress. This suggests its potential as a therapeutic agent for stress-related cognitive dysfunctions .

Gastric Injury

The compound has shown promise in protecting against acute gastric injury:

- Mechanistic Insights : DHED acts as an ATP-competitive inhibitor of IKKβ, which is involved in inflammatory responses related to gastric mucosal injury. This mechanism highlights its potential application in gastrointestinal disorders .

Summary of Research Findings

The following table summarizes key findings from recent studies on DHED:

Mechanism of Action

The mechanism of action of Dehydroevodiamine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

- 3-thia-13-azapentacyclo[11.8.0.02,10.04,9.015,20]heneicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one

- Other pentacyclic compounds with similar structural motifs

Uniqueness

Dehydroevodiamine Hydrochloride stands out due to its specific arrangement of nitrogen atoms and the presence of a chloride group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Dehydroevodiamine hydrochloride (DHED) is a key alkaloid derived from the fruit of Evodia rutaecarpa, a traditional medicinal plant used in East Asian medicine. Recent studies have highlighted its diverse biological activities, particularly in the realms of neuroprotection, anti-inflammatory effects, and potential therapeutic applications for various diseases. This article synthesizes current research findings on the biological activity of DHED, focusing on its pharmacokinetics, pharmacological properties, and case studies.

Pharmacokinetics of this compound

Pharmacokinetic studies have demonstrated that DHED exhibits favorable absorption and distribution characteristics. Key findings include:

- Absorption : DHED shows good oral bioavailability with significant absorption in the gastrointestinal tract. Studies indicate multiple peaks in plasma concentration due to enterohepatic circulation .

- Distribution : It has been shown to cross the blood-brain barrier effectively, making it a candidate for neuroprotective therapies .

- Elimination : The elimination half-life and clearance rates vary depending on the administration route and dosage .

Table 1: Pharmacokinetic Parameters of DHED

| Study | Species | Dose | AUC (0→∞) | Clearance (CL) | Vdss |

|---|---|---|---|---|---|

| Ahn et al. (2004) | Rats | 1–10 mg/kg (IV) | 2.5 mL·min/kg | 53.7 ± 25.0 mL/min/kg | - |

| Xu et al. (2013) | Rats | 6.67 g/kg (oral) | - | - | - |

Pharmacological Properties

DHED exhibits a wide range of pharmacological effects, making it a compound of interest for various therapeutic applications:

- Neuroprotective Effects : DHED has been shown to prevent memory impairment and neuronal cell loss in models of cognitive disturbance, particularly in Alzheimer's disease (AD). Its ability to enhance synaptic plasticity and reduce amyloid-beta aggregation is notable .

- Anti-inflammatory Activity : Research indicates that DHED downregulates pro-inflammatory cytokines, contributing to its anti-inflammatory properties . This mechanism is crucial for conditions like rheumatoid arthritis and chronic gastritis.

- Antidepressant Effects : In animal models, DHED has demonstrated potential antidepressant-like effects by improving memory impairments and reducing depression-like behaviors induced by stress . It significantly increased levels of neural cell adhesion molecules (NCAM), which are important for neuronal health.

Case Studies

Several studies have explored the therapeutic potential of DHED in specific conditions:

- Alzheimer's Disease :

- Chronic Stress :

- Rheumatoid Arthritis :

Q & A

Basic Research Questions

Q. What are the primary pharmacological effects of Dehydroevodiamine Hydrochloride (DHE) in neurological and inflammatory models?

DHE exhibits acetylcholinesterase (AChE) inhibition, neuroprotection, and anti-inflammatory activity. It reduces Aβ peptide-induced amnesia in Alzheimer’s disease (AD) models by modulating oxidative stress and tau hyperphosphorylation pathways . In RAW 264.7 macrophages, DHE suppresses NF-κB activation, lowering iNOS and COX-2 expression . Methodologically, these effects are validated via in vitro enzyme assays (e.g., AChE inhibition kinetics) and in vivo models (e.g., D-galactose-induced aging mice) with LC-MS pharmacokinetic profiling .

Q. How is DHE isolated and quantified from natural sources like Evodia rutaecarpa?

DHE is isolated using ethanol or methanol extraction followed by chromatographic purification (e.g., silica gel column chromatography). Quantification employs UPLC-ESI-MS/MS, validated for specificity, linearity (0.002–1.934% detection range), and precision (RSD < 5%) . Cross-talk effects between structurally similar alkaloids (e.g., evodiamine, rutaecarpine) are mitigated via optimized mobile phase systems (e.g., acetonitrile/0.1% formic acid) and column temperature adjustments .

Q. What are the established in vitro and in vivo models for studying DHE’s cardiovascular effects?

DHE’s hypotensive and antiarrhythmic effects are tested in isolated human myocardium and rat models. Key assays include:

- Vasorelaxation : Measurement of aortic ring tension under KCl- or norepinephrine-induced contraction .

- Cardiac electrophysiology : Patch-clamp techniques to assess ion channel modulation (e.g., L-type Ca²⁺ channels) .

- Blood pressure monitoring : Telemetry in hypertensive rat models .

Advanced Research Questions

Q. How do physicochemical properties of DHE hydrochloride solid forms influence bioactivity and formulation design?

DHE exists in multiple solid forms: anhydrate, hydrates (di-, tri-), and methanol solvate. Hydrates (e.g., DHED·HCl·2H₂O) exhibit lower solubility (≈3.6 μg/mL) due to hydrogen bonding and π–π interactions, while anhydrous forms show higher solubility but poor stability. Stability tests under varied humidity (40–80% RH) reveal hydrate-to-amorphous phase transitions, critical for dosage form design . Characterization methods include X-ray diffraction, thermal analysis (DSC/TGA), and solubility profiling.

Q. What experimental strategies resolve contradictions in DHE’s dual roles in pro-survival and pro-apoptotic signaling in cancer models?

DHE demonstrates context-dependent effects: it induces apoptosis in gastric cancer cells via ERK/p38 inhibition but protects neurons via antioxidant pathways. To reconcile this:

- Dose-dependent studies : Evaluate IC₅₀ thresholds (e.g., 10–50 μM for apoptosis vs. 1–10 μM for cytoprotection).

- Pathway-specific inhibitors : Use JNK or PI3K inhibitors to isolate signaling crosstalk .

- Tissue-specific metabolomics : Compare ATP/ROS levels in cancerous vs. neuronal cells using LC-MS/MS .

Q. What are the challenges in validating DHE as a biomarker for Evodia rutaecarpa quality control?

Despite high absorption in serum pharmacology studies, DHE’s variability across EF samples (0.002–0.294% content) complicates standardization. Solutions include:

- Multicomponent analysis : Simultaneous quantification of limonin, evodiamine, and rutaecarpine alongside DHE .

- PCA-based regional clustering : Correlate DHE content with geographic origin (e.g., Pan’an, Zhejiang samples have highest DHE) .

- Batch-to-batch validation : Use HPLC-PDA to ensure consistency in commercial extracts .

Q. Methodological Considerations

Q. How to optimize LC-MS parameters for DHE detection in complex biological matrices?

- Ionization mode : Positive ESI for alkaloids (DHE, evodiamine) due to strong proton affinity .

- MRM transitions : m/z 303.1→286.1 (DHE), with dwell time ≥50 ms to enhance sensitivity.

- Matrix effects : Mitigate using isotopically labeled internal standards (e.g., DHE-d₃) .

Q. What in silico tools predict DHE’s pharmacokinetic and toxicity profiles?

- ADMET prediction : SwissADME for bioavailability (LogP ≈2.5, high GI absorption) .

- Molecular docking : AutoDock Vina to simulate AChE binding (ΔG ≈−9.2 kcal/mol) .

- Toxicogenomics : Comparative analysis with structurally related alkaloids (e.g., berberine) to flag hepatotoxicity risks .

Q. Data Interpretation and Reproducibility

Q. Why do studies report conflicting results on DHE’s anti-inflammatory efficacy?

Discrepancies arise from model-specific endpoints (e.g., TNF-α vs. IL-6 suppression) and dosing regimens. For reproducibility:

- Standardize inflammation models : Use LPS-induced RAW 264.7 macrophages with TNF-α/IL-1β multiplex assays .

- Control for purity : Ensure DHE ≥98% (HPLC) to exclude confounding by co-extracted flavonoids .

Q. How to address batch variability in DHE isolates from natural sources?

Implement:

Properties

CAS No. |

75853-60-0 |

|---|---|

Molecular Formula |

C19H16ClN3O |

Molecular Weight |

337.8 g/mol |

IUPAC Name |

21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,15,17,19-octaen-14-one;hydrochloride |

InChI |

InChI=1S/C19H15N3O.ClH/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22;/h2-9H,10-11H2,1H3;1H |

InChI Key |

SVOMSEHNGXLQRU-UHFFFAOYSA-N |

SMILES |

C[N+]1=C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3.[Cl-] |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N3C1=C4C(=C5C=CC=CC5=N4)CC3.Cl |

Appearance |

Yellow powder |

Related CAS |

67909-49-3 (Parent) |

Synonyms |

dehydroevodiamine dehydroevodiamine chloride |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.